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Compound of Interest

Compound Name: ATTO 390

Cat. No.: B12058962 Get Quote

For researchers, scientists, and drug development professionals venturing into the realm of

single-molecule detection, the choice of a fluorescent probe is paramount. The ideal

fluorophore must exhibit exceptional brightness, photostability, and minimal photophysical

artifacts to enable the prolonged observation of individual molecular events. This guide

provides a comprehensive evaluation of ATTO 390, a coumarin-based fluorescent dye, for

single-molecule detection applications, comparing its performance with commonly used

alternatives, Alexa Fluor 488 and Cyanine 3 (Cy3). The information presented herein is

supported by a synthesis of photophysical data and established experimental protocols.

Photophysical Performance: A Quantitative
Comparison
The selection of a fluorescent dye for single-molecule studies hinges on a careful consideration

of its photophysical properties. A high molar extinction coefficient and quantum yield contribute

to a brighter signal, while high photostability allows for longer observation times before

photobleaching. The following table summarizes the key photophysical parameters of ATTO
390, Alexa Fluor 488, and Cy3.
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Property ATTO 390 Alexa Fluor 488 Cy3

Chemical Structure Coumarin derivative
Sulfonated rhodamine

derivative

Polymethine cyanine

derivative

Excitation Maximum

(λex)
390 nm[1] 495 nm 550 nm[2]

Emission Maximum

(λem)
479 nm[1] 519 nm 570 nm[2]

Molar Extinction

Coefficient (ε)
24,000 M⁻¹cm⁻¹[1] 73,000 M⁻¹cm⁻¹ 150,000 M⁻¹cm⁻¹[2]

Fluorescence

Quantum Yield (Φf)
0.90[1] 0.92 ~0.3

Fluorescence Lifetime

(τfl)
5.0 ns[1] 4.1 ns ~0.2 ns

Brightness (ε × Φf) 21,600 67,160 45,000

Photostability High[3][4] High Moderate

Note: Brightness is a calculated metric to estimate the overall fluorescence intensity.

Photostability is a qualitative assessment based on literature consensus, as direct quantitative

comparisons of photobleaching lifetimes under identical single-molecule conditions are not

readily available in a single source. ATTO dyes are generally recognized for their enhanced

photostability.[3]

Experimental Evaluation: A Protocol for Single-
Molecule FRET
To evaluate the performance of these dyes in a practical single-molecule experiment, a

common and powerful technique is single-molecule Förster Resonance Energy Transfer

(smFRET) using Total Internal Reflection Fluorescence (TIRF) microscopy. This method allows

for the observation of conformational dynamics of biomolecules by measuring the efficiency of

energy transfer between a donor and an acceptor fluorophore.
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Experimental Workflow for smFRET
The following diagram illustrates a typical workflow for an smFRET experiment, from sample

preparation to data acquisition.
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Caption: Workflow for a single-molecule FRET experiment.

Detailed Methodologies
1. Biomolecule Labeling and Purification:

Labeling: The biomolecule of interest (e.g., a protein or a nucleic acid) is site-specifically

labeled with the donor (e.g., ATTO 390, Alexa Fluor 488, or Cy3) and acceptor fluorophores.

This is typically achieved through covalent linkage to specific functional groups on the

biomolecule, such as amine or thiol groups.

Purification: Unconjugated dyes and unlabeled biomolecules are removed using techniques

like size-exclusion chromatography or polyacrylamide gel electrophoresis (PAGE) to ensure

a pure sample of dually labeled molecules.

2. Surface Passivation and Functionalization:

Cleaning: Microscope quartz slides and glass coverslips are rigorously cleaned to remove

any fluorescent impurities. This often involves sonication in solvents and treatment with

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b12058962?utm_src=pdf-body-img
https://www.benchchem.com/product/b12058962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


strong oxidizing agents like piranha solution.

Passivation: To prevent non-specific binding of biomolecules to the surface, the cleaned

slides are passivated. A common and effective method is the covalent attachment of a layer

of polyethylene glycol (PEG).[5]

Functionalization: For specific immobilization, a small fraction of the PEG molecules are

functionalized with biotin.

3. Single-Molecule Immobilization:

A solution of streptavidin is introduced to the biotinylated surface, forming a high-affinity

bond.[6]

The biotinylated and fluorescently labeled biomolecules are then introduced at a very low

concentration (picomolar range) to ensure that individual molecules are well-separated on

the surface. The biotin on the biomolecule binds to the surface-immobilized streptavidin.

4. Imaging and Data Acquisition:

Oxygen Scavenging System: To enhance the photostability of the fluorescent dyes, an

oxygen scavenging system is typically added to the imaging buffer.[7][8] A common system

consists of glucose oxidase and catalase, which enzymatically remove dissolved oxygen, a

major contributor to photobleaching.

TIRF Microscopy: The immobilized molecules are imaged using a TIRF microscope. This

technique selectively excites fluorophores within a thin layer (~100 nm) near the coverslip

surface, minimizing background fluorescence from the bulk solution.

Data Acquisition: A sensitive electron-multiplying charge-coupled device (EMCCD) camera is

used to detect the fluorescence emission from single molecules. The donor and acceptor

fluorescence signals are typically split and imaged onto different regions of the camera chip

to allow for simultaneous detection.

Signaling Pathway and Data Analysis
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The underlying principle of smFRET is the non-radiative energy transfer from an excited donor

fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent

on the distance between the two dyes.
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Caption: Principle of Förster Resonance Energy Transfer (FRET).
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By analyzing the intensities of the donor and acceptor fluorescence signals over time, the

FRET efficiency can be calculated for each individual molecule. Changes in FRET efficiency

reflect conformational changes in the biomolecule, providing insights into its dynamics.

Conclusion
ATTO 390 presents itself as a compelling fluorescent probe for single-molecule detection,

particularly for applications requiring high photostability and a blue-shifted excitation/emission

profile. While its brightness, as estimated by the product of its extinction coefficient and

quantum yield, is lower than that of Alexa Fluor 488 and Cy3, its exceptional quantum yield and

reported high photostability make it a valuable tool, especially for long-duration single-molecule

observations.

The choice between ATTO 390, Alexa Fluor 488, and Cy3 will ultimately depend on the specific

experimental requirements, including the available laser lines, the desired spectral separation

in multi-color experiments, and the photophysical demands of the particular biological system

under investigation. The experimental protocols outlined in this guide provide a robust

framework for the systematic evaluation of these and other fluorescent dyes for single-molecule

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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